molecular formula C13H11N3O3S2 B4985090 N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B4985090
M. Wt: 321.4 g/mol
InChI Key: CKFMBRVMVDSLCR-UHFFFAOYSA-N
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Description

N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is a thiourea derivative featuring a thiophene-2-carboxamide core linked to a 4-methyl-2-nitrophenyl group via a carbamothioyl (-NHC(S)NH-) bridge. This compound belongs to a class of molecules known for diverse biological activities, including antibacterial, antitubercular, and antioxidant properties. Its structure combines electron-withdrawing (nitro) and lipophilic (methyl) groups, which may enhance target binding and cellular permeability .

Properties

IUPAC Name

N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c1-8-4-5-9(10(7-8)16(18)19)14-13(20)15-12(17)11-3-2-6-21-11/h2-7H,1H3,(H2,14,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFMBRVMVDSLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide involves several steps. One common method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s activity and physicochemical properties are influenced by substituents on the phenyl and thiophene rings. Key comparisons include:

Compound Name Key Substituents Molecular Formula Melting Point (°C) Biological Activity Reference
N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide (Target) 4-methyl-2-nitrophenyl C₁₃H₁₂N₄O₃S₂ Not reported Hypothesized antitubercular -
N-((4-(2,4-dioxoimidazolidin-5-yl)phenyl)carbamothioyl)thiophene-2-carboxamide 4-(imidazolidinone)phenyl C₁₆H₁₅N₄O₃S₂ 226–228 Not specified
5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide 4-nitrophenyl (lacks thiourea bridge) C₁₂H₁₀N₂O₃S Not reported Antitubercular (MIC: <10 µg/mL)
N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide 2-chloropyridinyl C₁₁H₈ClN₃OS₂ Not reported Moderate antitubercular activity
N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide 6-methylpyridinyl C₁₂H₁₁N₃OS₂ Not reported Antioxidant (DPPH IC₅₀: 18 µM)

Key Observations :

  • Thiourea Bridge : The presence of the thiourea group (e.g., in the target compound) enhances interactions with bacterial enzymes like InhA in M. tuberculosis, a target for antitubercular drugs .
  • Nitro Group : Electron-withdrawing nitro substituents (e.g., in 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide) correlate with improved antibacterial and antitubercular activities compared to methoxy or trifluoromethyl groups .
Physicochemical Properties
  • Melting Points : Analogous compounds exhibit melting points between 168°C and 246°C, influenced by hydrogen bonding and crystallinity .
  • Purity : Purification efficiency varies significantly; for example, a compound in achieved 99.05% purity via silica gel chromatography, whereas others showed lower yields (42–82%) .

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